molecular formula C12H9NO3 B7847132 2-Hydroxy-4-phenylnicotinic acid CAS No. 133609-29-7

2-Hydroxy-4-phenylnicotinic acid

Cat. No.: B7847132
CAS No.: 133609-29-7
M. Wt: 215.20 g/mol
InChI Key: IIZBOPAPJFLJBA-UHFFFAOYSA-N
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Description

2-Hydroxy-4-phenylnicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by a hydroxyl group at the second position and a phenyl group at the fourth position on the nicotinic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4-phenylnicotinic acid typically involves the reaction of 2-hydroxy-4-phenylnicotinonitrile with a suitable hydrolyzing agent. One common method is the hydrolysis of the nitrile group using acidic or basic conditions to yield the corresponding carboxylic acid. The reaction conditions often include the use of hydrochloric acid or sodium hydroxide under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalytic processes to enhance yield and purity. These methods are designed to meet the demands of large-scale production while maintaining cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-4-phenylnicotinic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups under Friedel-Crafts conditions.

Major Products:

    Oxidation: Formation of 2-oxo-4-phenylnicotinic acid.

    Reduction: Formation of 2-hydroxy-4-phenylmethanol.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-Hydroxy-4-phenylnicotinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-phenylnicotinic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    2-Hydroxy-4-methylnicotinic acid: Similar structure but with a methyl group instead of a phenyl group.

    4-Hydroxy-2-phenylnicotinic acid: Similar structure but with the hydroxyl and phenyl groups swapped.

    2-Hydroxy-4-chloronicotinic acid: Similar structure but with a chlorine atom instead of a phenyl group.

Uniqueness: 2-Hydroxy-4-phenylnicotinic acid is unique due to the presence of both a hydroxyl group and a phenyl group on the nicotinic acid ring, which imparts distinct chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential therapeutic applications that are not observed in its analogs .

Properties

IUPAC Name

2-oxo-4-phenyl-1H-pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-11-10(12(15)16)9(6-7-13-11)8-4-2-1-3-5-8/h1-7H,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIZBOPAPJFLJBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001219458
Record name 1,2-Dihydro-2-oxo-4-phenyl-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001219458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133609-29-7
Record name 1,2-Dihydro-2-oxo-4-phenyl-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133609-29-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dihydro-2-oxo-4-phenyl-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001219458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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